molecular formula C18H15BiBr2 B11948218 Dibromo(triphenyl)-lambda~5~-bismuthane CAS No. 7065-17-0

Dibromo(triphenyl)-lambda~5~-bismuthane

Cat. No.: B11948218
CAS No.: 7065-17-0
M. Wt: 600.1 g/mol
InChI Key: XDARALVRWDMJIE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of two bromine atoms and three phenyl groups attached to a central bismuth atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo derivative. The general reaction can be represented as follows:

Ph3Bi+Br2Ph3BiBr2\text{Ph}_3\text{Bi} + \text{Br}_2 \rightarrow \text{Ph}_3\text{BiBr}_2 Ph3​Bi+Br2​→Ph3​BiBr2​

where Ph represents a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using triphenylbismuth as the starting material. The reaction is typically conducted in a solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Dibromo(triphenyl)-lambda~5~-bismuthane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Dibromo(triphenyl)-lambda~5~-bismuthane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for other bismuth-containing compounds.

Mechanism of Action

The mechanism of action of Dibromo(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The bromine atoms and phenyl groups also contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Triphenylbismuth: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    Dichloro(triphenyl)-lambda~5~-bismuthane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    Tribromo(triphenyl)-lambda~5~-bismuthane: Contains three bromine atoms, which may result in different chemical properties and uses.

Uniqueness

Dibromo(triphenyl)-lambda~5~-bismuthane is unique due to its specific combination of bromine and phenyl groups attached to the bismuth center. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

7065-17-0

Molecular Formula

C18H15BiBr2

Molecular Weight

600.1 g/mol

IUPAC Name

dibromo(triphenyl)bismuth

InChI

InChI=1S/3C6H5.Bi.2BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

XDARALVRWDMJIE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.